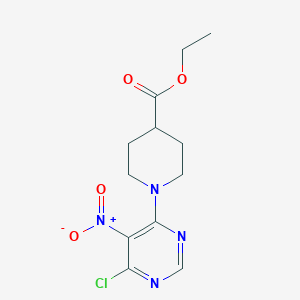

Ethyl 1-(6-chloro-5-nitropyrimidin-4-yl)piperidine-4-carboxylate

货号 B8622136

分子量: 314.72 g/mol

InChI 键: MMBCFJRVLWLMEY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08933083B2

Procedure details

[6-chloro-5-nitro-pyrimidin-4-yl]-piperidine-4-carboxylic acid ethyl ester (415 mg, 1.32 mmol) and 4-bromoaniline (309 mg, 1.80 mmol) were dissolved in anhydrous 1,4-dioxane (0.5-1 ml) and irradiated in a sealed microwave reaction tube at 250° C. for 300 seconds. The reaction mixture was passed through a silica plug [SiO2; EtOAc/hexane; 20:80]. Yield 0.070 g, 12%. Yellow solid. 1H NMR 400 MHz CDCl3 δ(ppm): 9.98 (s, 1H); 8.03 (s, 1H); 7.41 (m, 2H); 7.17 (m, 2H); 4.09 (m, 2H); 3.83 (m, 2H); 3.16 (m, 2H); 2.77 (m, 1H); 1.97 (m, 2H); 1.78 (m, 2H); 1.20 (m, 3H). LCMS (ESI) m/z 451, 452 (M+H+, 100%)

Quantity

415 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]2[C:17]([N+:18]([O-:20])=[O:19])=[C:16](Cl)[N:15]=[CH:14][N:13]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2].[Br:22][C:23]1[CH:29]=[CH:28][C:26]([NH2:27])=[CH:25][CH:24]=1>O1CCOCC1>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]2[C:17]([N+:18]([O-:20])=[O:19])=[C:16]([NH:27][C:26]3[CH:28]=[CH:29][C:23]([Br:22])=[CH:24][CH:25]=3)[N:15]=[CH:14][N:13]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

415 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C1CCN(CC1)C1=NC=NC(=C1[N+](=O)[O-])Cl

|

|

Name

|

|

|

Quantity

|

309 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(N)C=C1

|

|

Name

|

|

|

Quantity

|

0.75 (± 0.25) mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

irradiated in a sealed microwave reaction tube at 250° C. for 300 seconds

|

|

Duration

|

300 s

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(=O)C1CCN(CC1)C1=NC=NC(=C1[N+](=O)[O-])NC1=CC=C(C=C1)Br

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |